molecular formula C15H9ClI2N4OS B15088484 3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-42-4

3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15088484
CAS No.: 478255-42-4
M. Wt: 582.6 g/mol
InChI Key: JSCXEVZMDQMUOV-FBCYGCLPSA-N
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Description

3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a diiodobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.

    Attachment of the Diiodobenzylidene Moiety: The diiodobenzylidene moiety is attached through a condensation reaction between the triazole derivative and 2-hydroxy-3,5-diiodobenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thione groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the diiodobenzylidene moiety, potentially reducing the iodine atoms to form less halogenated derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of less halogenated derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it may act as an inhibitor of certain enzymes or receptors, making it a potential candidate for the treatment of diseases.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and DNA intercalation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Lacks the diiodobenzylidene moiety.

    4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Lacks the chlorophenyl group.

    3-(3-Bromophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Contains a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and diiodobenzylidene groups allows for diverse chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

478255-42-4

Molecular Formula

C15H9ClI2N4OS

Molecular Weight

582.6 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9ClI2N4OS/c16-10-3-1-2-8(4-10)14-20-21-15(24)22(14)19-7-9-5-11(17)6-12(18)13(9)23/h1-7,23H,(H,21,24)/b19-7+

InChI Key

JSCXEVZMDQMUOV-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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